molecular formula C13H13Cl2NO4S B279019 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide

Cat. No. B279019
M. Wt: 350.2 g/mol
InChI Key: JISAQCAYCWWUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism Of Action

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied, and its biological activities are well characterized. However, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide in various diseases. Future research could also focus on identifying the molecular targets of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide with other drugs or compounds.

Synthesis Methods

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide.

Scientific Research Applications

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.

properties

Product Name

3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide

Molecular Formula

C13H13Cl2NO4S

Molecular Weight

350.2 g/mol

IUPAC Name

3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3

InChI Key

JISAQCAYCWWUJJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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